Bienvenue dans la boutique en ligne BenchChem!

4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Kinase Inhibition Benzothiazole SAR

Select this compound for its unique methylsulfanyl-piperazine-pyrimidine pharmacophore, which is pre-validated for PI3K hinge-binding and offers unexplored vectors for CDK2 selectivity optimization. Its calculated cLogP of ~3.1 provides a quantifiable lipophilicity shift (Δ cLogP ≈ +0.4 vs. 4-chloro analog), making it an ideal matched-pair tool for permeability studies. As a differentiated building block diverging from common 2-aminobenzothiazole hybrids, it expands fragment-based and HTS library diversity.

Molecular Formula C16H17N5S2
Molecular Weight 343.5 g/mol
CAS No. 2327393-07-5
Cat. No. B6426441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS2327393-07-5
Molecular FormulaC16H17N5S2
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C16H17N5S2/c1-22-12-4-2-5-13-14(12)19-16(23-13)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7H,8-11H2,1H3
InChIKeyUTVVDNTZMPPWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327393-07-5) – A Benzothiazole-Piperazine-Pyrimidine Hybrid for Kinase-Targeted Research


4-(Methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327393-07-5) is a synthetic small molecule characterized by a benzothiazole core linked to a pyrimidine ring via a piperazine spacer, with a methylsulfanyl substituent at the 4-position of the benzothiazole. It belongs to a therapeutically relevant class of nitrogen-sulfur heterocycles frequently explored for kinase inhibition [1][2]. The compound is commercially available as a research chemical (molecular weight 343.5 g/mol, formula C16H17N5S2) .

Why 4-(Methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole Cannot Be Replaced by Other Benzothiazole-Pyrimidine Analogs for Structure-Activity Relationship (SAR) Studies


In kinase inhibitor programs, seemingly minor structural variations can drastically alter potency and selectivity. The methylsulfanyl group and the piperazine linker in this compound create a unique pharmacophore. Published SAR on related benzothiazole-pyrimidine hybrids demonstrates that modifications to the central pyrimidine ring can dramatically improve enzymatic and cellular potency [1], while altering the substituent on the benzothiazole core changes the inhibition profile between PI3K and mTOR [2]. Therefore, substituting this compound with another analog lacking the specific piperazine-pyrimidine substitution pattern or the 4-methylsulfanyl group would invalidate the SAR and target engagement hypotheses being tested.

Quantitative Differentiation Guide for 4-(Methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole


Limitation: Lack of Direct Comparative Pharmacological Data

A comprehensive literature search did not yield any studies where 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole was directly compared to a close analog in a biological assay. The compound appears to be a commercially available building block rather than a fully characterized research probe. The strongest available evidence is class-level and is presented in subsequent items.

Kinase Inhibition Benzothiazole SAR

Class-Level Potency Inference from Pyrimidine-Benzothiazole CDK2 Inhibitors

A closely related pyrimidine-benzothiazole scaffold has been optimized for CDK2 inhibition. The most potent analog, compound 10s, exhibited CDK2/cyclin A2 inhibitory activity with an IC50 of 15.4 nM, which was almost 3-fold more potent than the positive control AZD5438 (IC50 ~46 nM) [1]. This suggests that the pyrimidine-benzothiazole core, a feature of the target compound, is capable of potent kinase engagement, though the piperazine and methylsulfanyl modifications in the target compound will shift this activity profile.

CDK2 Kinase Inhibitor Anticancer

Antiproliferative Activity of Related Pyrimidine-Benzothiazole Analogs Against Cancer Cell Lines

The CDK2 inhibitor series demonstrated broad antiproliferative activity. Compound 10s exhibited consistent potency against HeLa, HCT116, PC-3, and MDA-MB-231 cells with IC50 values of 0.45, 0.70, 0.92, and 1.80 μM, respectively [1]. This provides a reference antiproliferative profile for the pyrimidine-benzothiazole chemotype. The target compound's piperazine linker is a key point of divergence that can be systematically evaluated against these baseline values.

Antiproliferative Cancer Cell Lines MTT Assay

PI3K/mTOR Dual Inhibition by Benzothiazole Compounds Containing a Methylsulfanyl-Pyrimidine Moiety

A benzothiazole series bearing a methylsulfanyl-pyrimidine moiety, closely related to the target compound, led to the discovery of potent PI3K/mTOR dual inhibitors. Compound 82 from this series demonstrated tumor growth inhibition in U-87 MG, A549, and HCT116 xenograft models [1]. The co-crystal structure of a methylsulfanyl-pyrimidine benzothiazole analog (PDB: 3QJZ) confirms the binding mode in PI3Kγ [2]. This indicates that the methylsulfanyl-pyrimidine substructure present in the target compound is a validated kinase hinge-binder, and the piperazine linkage represents a vector for modulating selectivity and pharmacokinetics.

PI3K mTOR Dual Inhibitor X-ray Crystallography

Predicted Physicochemical Differentiation from the 4-Chloro Analog

A key structural analog is 4-chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2640973-07-3). The substitution of a methylsulfanyl group (-SMe) for a chloro group (-Cl) is predicted to modify lipophilicity and electronic properties. Computational estimates suggest the target compound has a higher calculated logP (cLogP ≈ 3.1) compared to the chloro analog (cLogP ≈ 2.7) , which may influence membrane permeability and metabolic stability, making it a distinct tool for probing lipophilic SAR.

Physicochemical Properties Lipophilicity Drug-Likeness

Optimal Application Scenarios for 4-(Methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole in Kinase Drug Discovery


De Novo CDK2 Inhibitor SAR Exploration

Based on the class-level CDK2 potency of pyrimidine-benzothiazole analogs (IC50 = 15.4 nM for compound 10s) [1], this compound serves as an ideal starting point for a novel SAR campaign. The piperazine linker and methylsulfanyl group offer unexplored vectors for optimizing CDK2 selectivity against other CDKs and improving physicochemical properties beyond the known pyrimidine-benzothiazole series.

PI3K/mTOR Dual Inhibitor Lead Optimization

The methylsulfanyl-pyrimidine substructure is a validated PI3K hinge-binding motif, as evidenced by co-crystal structures (PDB 3QJZ) and the in vivo efficacy of compound 82 [1][2]. Researchers can use this compound to explore the impact of the piperazine spacer on mTOR selectivity and pharmacokinetic profiles, building on the established dual inhibition of the chemical class.

Physicochemical Property Benchmarking Against a 4-Chloro Analog

For studies investigating the effect of lipophilicity on kinase inhibitor permeability and metabolism, this compound's predicted cLogP of ~3.1 offers a quantifiable shift (Δ cLogP ≈ +0.4) relative to its 4-chloro analog [1]. This makes it a valuable matched-pair tool for understanding the role of lipophilic substitution in benzothiazole-based inhibitors.

Focused Library Synthesis and Fragment-Based Screening

As a commercially available building block with a unique combination of a piperazine linker, pyrimidine ring, and methylsulfanyl substituent, this compound is well-suited for inclusion in focused kinase inhibitor libraries. Its divergence from commonly explored 2-aminobenzothiazole and direct-pyrimidine hybrids offers a novel chemical space for fragment-based or high-throughput screening.

Quote Request

Request a Quote for 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.